molecular formula C16H24N2O4 B1380540 4-(Bis-Boc-aminomethyl)pyridine CAS No. 1823515-00-9

4-(Bis-Boc-aminomethyl)pyridine

Cat. No.: B1380540
CAS No.: 1823515-00-9
M. Wt: 308.37 g/mol
InChI Key: VDFTWWFHVGODND-UHFFFAOYSA-N
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Description

4-(Bis-Boc-aminomethyl)pyridine is a chemical compound with the molecular formula C16H24N2O4. It is characterized by the presence of a pyridine ring substituted with two tert-butoxycarbonyl (Boc) protected aminomethyl groups. This compound is widely used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bis-Boc-aminomethyl)pyridine typically involves the protection of aminomethyl groups with Boc groups. One common method is the reaction of 4-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Bis-Boc-aminomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Depending on the reagents used, various substituted pyridine derivatives can be formed.

    Deprotection Reactions: The primary product is 4-(aminomethyl)pyridine.

Mechanism of Action

The mechanism of action of 4-(Bis-Boc-aminomethyl)pyridine primarily involves its reactivity as a protected amine. The Boc groups provide stability and prevent unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in various chemical reactions, targeting specific molecular pathways depending on the application .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(pyridin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)11-12-7-9-17-10-8-12/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFTWWFHVGODND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=NC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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